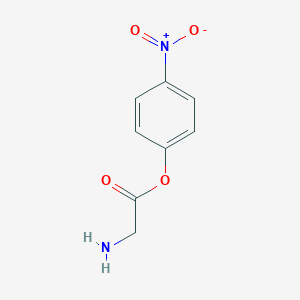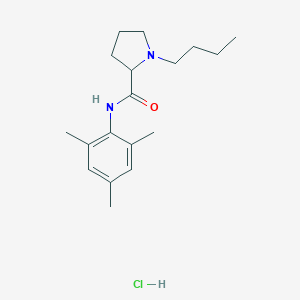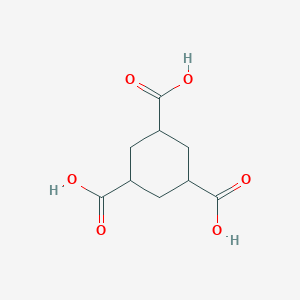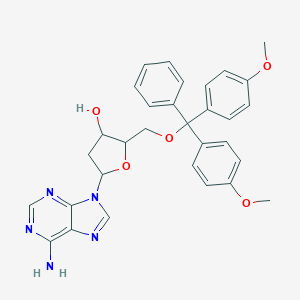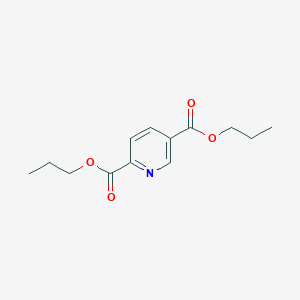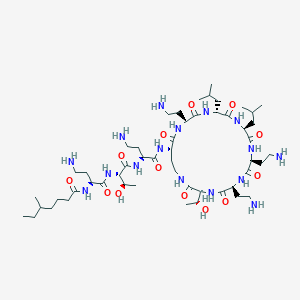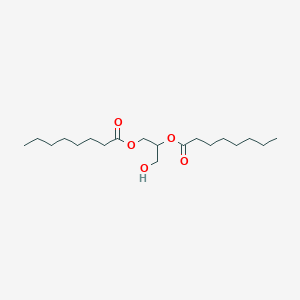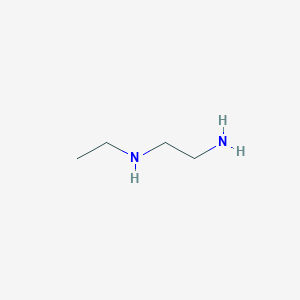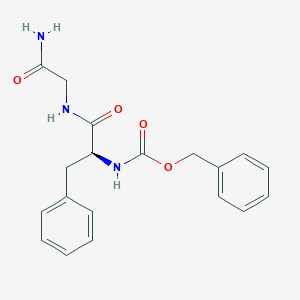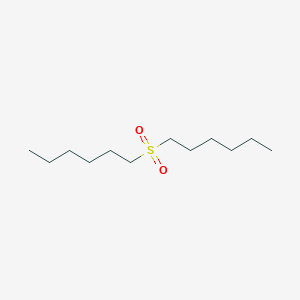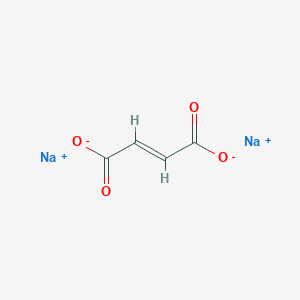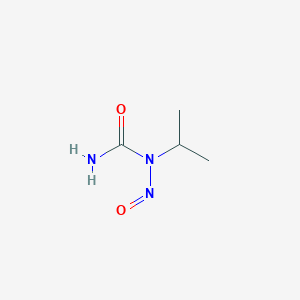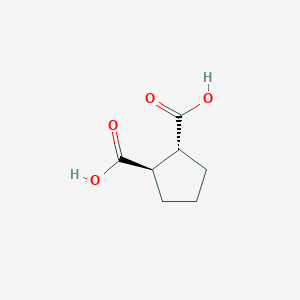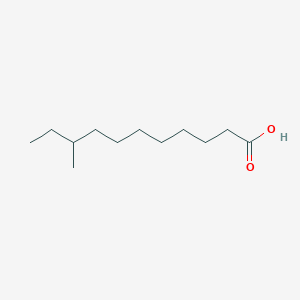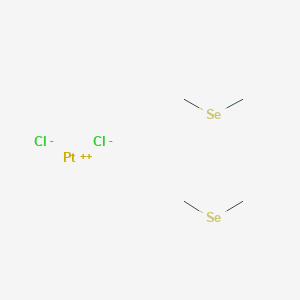
Platinum, dichlorobis(methylselenide)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, dichlorobis(methylselenide)-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a platinum-based drug that has shown promising results in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Platinum, dichlorobis(methylselenide)-, cis- has been extensively studied for its potential applications in various fields, including cancer research, drug development, and nanotechnology. In cancer research, this compound has shown promising results in the treatment of various types of cancer, including ovarian, lung, and breast cancer. It has been found to be more effective than cisplatin, a commonly used platinum-based drug, in inhibiting cancer cell growth and inducing apoptosis.
Mécanisme D'action
The mechanism of action of platinum, dichlorobis(methylselenide)-, cis- involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription. This ultimately results in the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell survival.
Effets Biochimiques Et Physiologiques
Platinum, dichlorobis(methylselenide)-, cis- has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. The compound has also been found to inhibit the activity of several enzymes involved in cancer cell survival, including thioredoxin reductase and glutathione peroxidase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of platinum, dichlorobis(methylselenide)-, cis- for lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for use in cancer research and drug development. However, the compound has several limitations, including its poor solubility in non-polar solvents and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the research and development of platinum, dichlorobis(methylselenide)-, cis-. One of the main areas of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of new derivatives of the compound that can overcome its limitations and improve its efficacy. Additionally, the use of platinum, dichlorobis(methylselenide)-, cis- in nanotechnology and imaging applications is an area of growing interest.
Méthodes De Synthèse
The synthesis of platinum, dichlorobis(methylselenide)-, cis- involves the reaction of cisplatin with methylselenol in the presence of hydrochloric acid. The resulting compound is a yellow crystalline powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
18252-65-8 |
|---|---|
Nom du produit |
Platinum, dichlorobis(methylselenide)-, cis- |
Formule moléculaire |
2C2H6Se.Cl2Pt |
Poids moléculaire |
484.1 g/mol |
Nom IUPAC |
methylselanylmethane;platinum(2+);dichloride |
InChI |
InChI=1S/2C2H6Se.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
HTAJIGBWCKQQJL-UHFFFAOYSA-L |
SMILES |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
C[Se]C.C[Se]C.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



